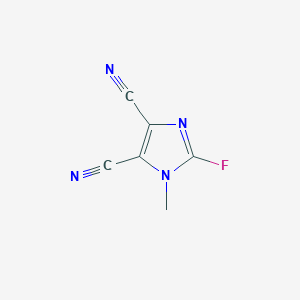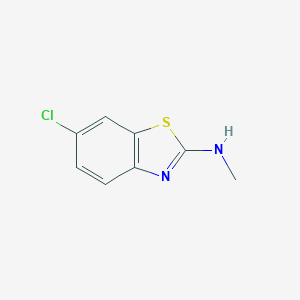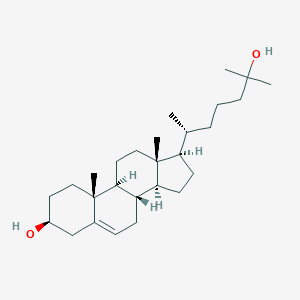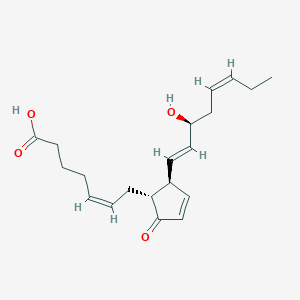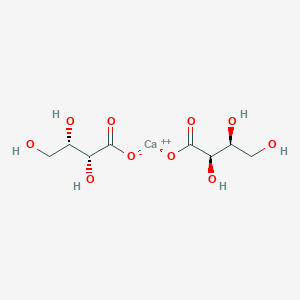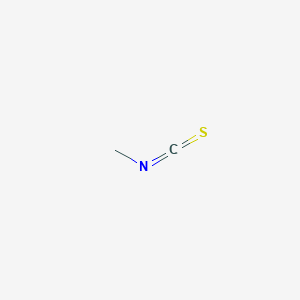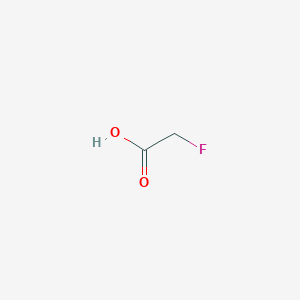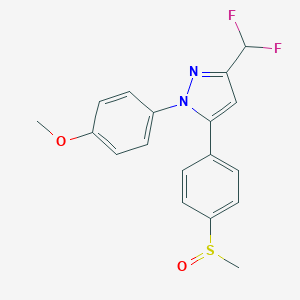
3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole, also known as DFP-10825, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of a specific enzyme known as fatty acid amide hydrolase (FAAH), which plays a crucial role in the endocannabinoid system. In
Mecanismo De Acción
The mechanism of action of 3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole involves its ability to inhibit FAAH, an enzyme that breaks down endocannabinoids. By inhibiting FAAH, 3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole can increase the levels of endocannabinoids in the body, which can activate cannabinoid receptors and produce various physiological effects. The exact mechanism of how 3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole interacts with FAAH is still being studied, but it is believed to bind to the active site of the enzyme and prevent it from breaking down endocannabinoids.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole have been extensively studied in preclinical studies. In animal models, 3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole has been shown to increase the levels of endocannabinoids in the brain and peripheral tissues. This increase in endocannabinoids has been associated with a range of effects, including analgesia, anti-inflammatory effects, and anxiolytic effects. 3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole has also been shown to have potential neuroprotective effects, which could make it a promising therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole for lab experiments is its high potency and selectivity as a FAAH inhibitor. This makes it a useful tool for studying the endocannabinoid system and its potential therapeutic applications. However, one limitation of 3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole is its relatively short half-life in vivo, which can make it challenging to administer in animal studies. Additionally, its high potency as a FAAH inhibitor can also lead to off-target effects, which need to be carefully monitored.
Direcciones Futuras
There are several future directions for research on 3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole. One area of interest is its potential therapeutic applications for conditions such as chronic pain, anxiety, and depression. Clinical trials are needed to determine the safety and efficacy of 3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole in humans. Another area of research is the development of more potent and selective FAAH inhibitors, which could lead to improved therapeutic outcomes. Finally, further studies are needed to fully understand the mechanism of action of 3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole and its potential off-target effects.
Aplicaciones Científicas De Investigación
3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole has been extensively studied for its potential therapeutic applications. As a FAAH inhibitor, it has been shown to increase the levels of endocannabinoids in the body, which can have a range of effects. Endocannabinoids are lipid signaling molecules that play a crucial role in various physiological processes, including pain sensation, mood regulation, and appetite. By inhibiting FAAH, 3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole can increase the levels of endocannabinoids and potentially provide therapeutic benefits for conditions such as chronic pain, anxiety, and depression.
Propiedades
Número CAS |
151506-44-4 |
|---|---|
Nombre del producto |
3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole |
Fórmula molecular |
C18H16F2N2O2S |
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
3-(difluoromethyl)-1-(4-methoxyphenyl)-5-(4-methylsulfinylphenyl)pyrazole |
InChI |
InChI=1S/C18H16F2N2O2S/c1-24-14-7-5-13(6-8-14)22-17(11-16(21-22)18(19)20)12-3-9-15(10-4-12)25(2)23/h3-11,18H,1-2H3 |
Clave InChI |
JJAPPCJXQFKMJL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=CC(=N2)C(F)F)C3=CC=C(C=C3)S(=O)C |
SMILES canónico |
COC1=CC=C(C=C1)N2C(=CC(=N2)C(F)F)C3=CC=C(C=C3)S(=O)C |
Otros números CAS |
151507-21-0 151507-22-1 151506-44-4 |
Sinónimos |
3(difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole DIFPAS-pyrazole FR 140423 FR140423 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

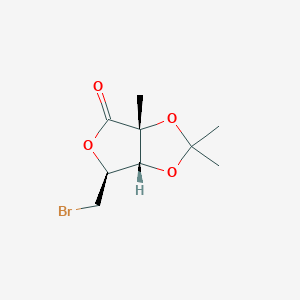
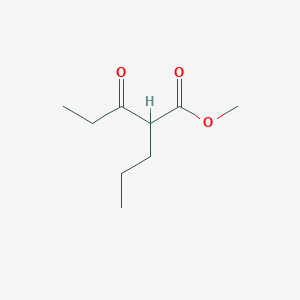
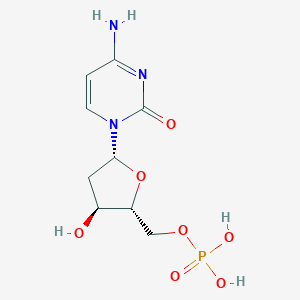
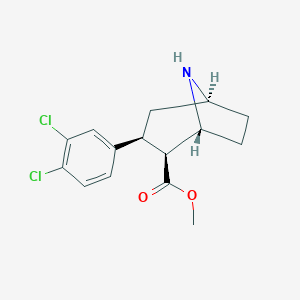
![[(3E,9E)-16-Benzyl-12-hydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B127946.png)
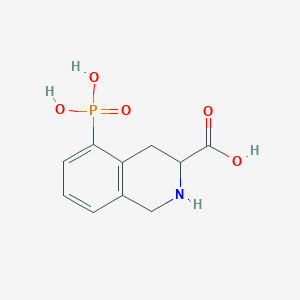
![1,4-dimethoxy-2-methyl-5-[(E)-2-nitroethenyl]benzene](/img/structure/B127949.png)
